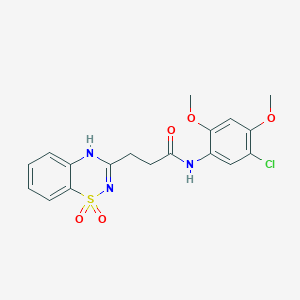

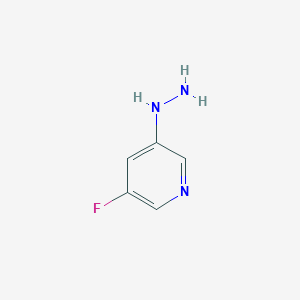

![molecular formula C10H11N3S B2402377 N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine CAS No. 1184703-86-3](/img/structure/B2402377.png)

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine” is a compound that contains a pyridine and thiazole ring, both of which are common structures in many biologically active molecules . The presence of these rings could potentially give this compound various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution and ring-closing reactions .Molecular Structure Analysis

This compound contains a pyridine ring, a nitrogen-containing aromatic ring, and a thiazole ring, a sulfur and nitrogen-containing aromatic ring . These structures are often seen in biologically active compounds.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

1. Chemical Structure and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine, closely related to the chemical , shows dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties due to a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).

2. Synthesis and Optimization

A method for synthesizing biologically potent derivatives, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involves oxidative C–S bond formation. This process features a metal-free approach with a broad scope of substrates and short reaction times (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

3. Reactivity with Nucleophiles

Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles to form acyclic and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions result in trifluoromethyl-containing heterocyclic derivatives with significant structural diversity (Sokolov & Aksinenko, 2010).

4. Crystal and Molecular Structures

The study of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles like N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine reveals distinct hydrogen bonding patterns and crystalline structures. These compounds have applications in understanding polymorphism and molecular conformations (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

5. Inhibitory Properties in Biological Systems

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been developed as inhibitors in biological systems, specifically as JmjC histone N-methyl lysine demethylase inhibitors. These compounds demonstrate significant selectivity and cellular permeability in biological assays (Bavetsias et al., 2016).

6. Synthesis and DFT Studies of Heterocyclic Derivatives

The synthesis of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine involves cyclization and intramolecular hydrogen bonding. These compounds are characterized using Density Functional Theory (DFT) and have implications in understanding the electronic properties of heterocyclic compounds (Dani et al., 2013).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing similar structures have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLWQOREIWJUKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CNC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)

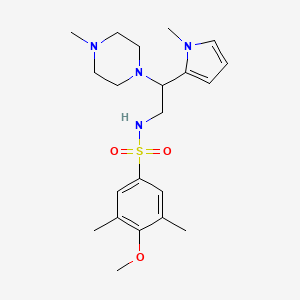

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)

![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)

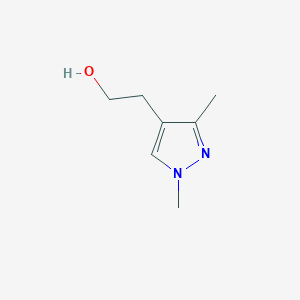

![2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol](/img/structure/B2402309.png)

![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)

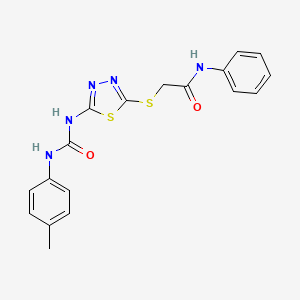

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)